![molecular formula C14H16N2O14S4 B8145973 3,3'-Dithiobis(sulfosuccinimidylpropionate)](/img/structure/B8145973.png)
3,3'-Dithiobis(sulfosuccinimidylpropionate)
Overview
Description
3,3'-Dithiobis(sulfosuccinimidylpropionate) is a useful research compound. Its molecular formula is C14H16N2O14S4 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-Dithiobis(sulfosuccinimidylpropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dithiobis(sulfosuccinimidylpropionate) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Investigating Protein Structures and Interactions :
- Adenosine Triphosphatase of Escherichia coli : It is used to investigate the arrangement of subunits in the F1 adenosine triphosphatase of Escherichia coli (Bragg & Hou, 1986).
- Tissue Factor in Cells : It helps in studying the self-association of tissue factor molecules in cells (Roy, Paborsky, & Vehar, 1991).
- Localization in Plant Mitochondria : This compound is used to localize a 43-kDa NAD(P)H dehydrogenase in plant mitochondria (Menz & Day, 1996).
Cellular Adhesion and Hemolysis :
- Cellular Adhesion : It is utilized to investigate cellular adhesion using a polymer micro-cantilever (Gaitas, Malhotra, & Pienta, 2013).
- Inhibiting Hemolysis : Pre-treatment with this compound inhibits monosodium urate crystal-induced hemolysis by crosslinking membrane proteins (Burt & Jackson, 1990).
Biosensing and Drug Delivery :
- Stabilizing Virus-Like Particles for siRNA Delivery : It stabilizes Cowpea chlorotic mottle virus (CCMV) virus-like particles for efficient siRNA delivery into cells (Pretto & van Hest, 2019).
- Visual Biosensor for Dopamine Detection : Modified gold nanoparticles, treated with this compound, can be used as a visual biosensor for dopamine detection (Wang, Bai, Wei, Xia, & Du, 2013).
Protein Cross-Linking :
- Anion Channel in Human Erythrocytes : It efficiently cross-links subunits of the anion channel in human erythrocytes (Staros, 1982).
- Photosystem I in Higher-Plant : Reveals the structure of higher-plant photosystem I through cross-linking (Jansson, Andersen, & Scheller, 1996).
Chemical Cross-Linking and Mass Spectrometry :
- Characterization of Proteins : It is commonly used in the structural characterization of proteins by chemical crosslinking and mass spectrometry (Lambert, Söderberg, Rutsdottir, Boelens, & Emanuelsson, 2011).
properties
IUPAC Name |
3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4/c17-7-1-2-8(18)15(7)13(11(21)22,33(25,26)27)5-31-32-6-14(12(23)24,34(28,29)30)16-9(19)3-4-10(16)20/h1-6H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHITEBEBQNARV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C(CSSCC(C(=O)O)(N2C(=O)CCC2=O)S(=O)(=O)O)(C(=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O14S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-Carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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